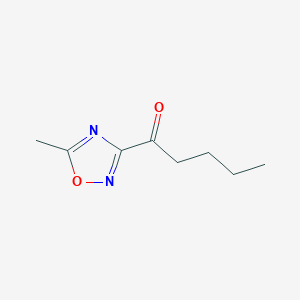
2-(1-Oxidopyrazin-1-ium-2-yl)-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Oxidopyrazin-1-ium-2-yl)-1,3-benzothiazole is a heterocyclic compound that features both pyrazine and benzothiazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Oxidopyrazin-1-ium-2-yl)-1,3-benzothiazole typically involves the formation of the pyrazine and benzothiazole rings followed by their coupling. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzothiazole ring through cyclization of ortho-aminothiophenol with a suitable carbonyl compound.
Oxidation Reactions: Oxidation of pyrazine derivatives to form the pyrazin-1-ium structure.
Coupling Reactions: Coupling of the oxidized pyrazine with the benzothiazole ring under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo further oxidation reactions, potentially altering its electronic properties.
Reduction: Reduction reactions could convert the oxidized pyrazine back to its original state.
Substitution: Various substitution reactions could occur on the benzothiazole or pyrazine rings, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents, alkylating agents, or nitrating agents for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield different oxidized derivatives, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity: Compounds with similar structures often exhibit biological activity, such as antimicrobial or anticancer properties.
Medicine
Drug Development:
Industry
Materials Science: Use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action would depend on the specific application. For example, if the compound exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Oxidopyrazin-1-ium-2-yl)-1,3-benzoxazole
- 2-(1-Oxidopyrazin-1-ium-2-yl)-1,3-benzimidazole
Uniqueness
The uniqueness of 2-(1-Oxidopyrazin-1-ium-2-yl)-1,3-benzothiazole could lie in its specific electronic properties, reactivity, or biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C11H7N3OS |
|---|---|
Molekulargewicht |
229.26 g/mol |
IUPAC-Name |
2-(1-oxidopyrazin-1-ium-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C11H7N3OS/c15-14-6-5-12-7-9(14)11-13-8-3-1-2-4-10(8)16-11/h1-7H |
InChI-Schlüssel |
DUPFYTIWPQOBQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=[N+](C=CN=C3)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-(2,2-diphenylethyl)-N-[[4-(2-hydroxyethyl)phenyl]methyl]carbamate](/img/structure/B13871230.png)
![[5-(4-Methylpiperazin-1-yl)-2-nitrophenyl]methanamine](/img/structure/B13871232.png)





![5-[4-(Tert-butoxycarbonyl)piperazin-1-ylmethyl]-1-(tert-butoxycarbonyl)indole](/img/structure/B13871252.png)
![Ethyl 2-[(2-bromo-6-methoxypyridin-4-yl)amino]-2-oxoacetate](/img/structure/B13871266.png)

![2-Methylprop-2-enyl 4-[(3,4-dimethoxyphenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B13871281.png)

